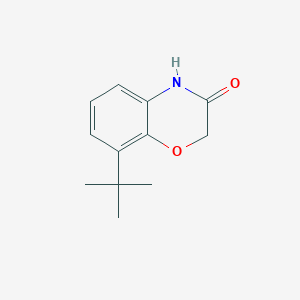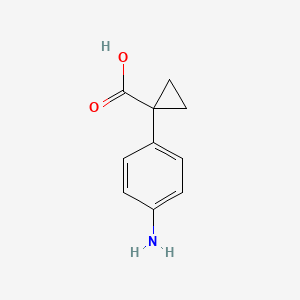
1-(4-氨基苯基)环丙烷羧酸
描述
1-(4-Aminophenyl)cyclopropanecarboxylic acid is a compound with the molecular weight of 177.2 . It is a light yellow solid and has the IUPAC name 1-(4-aminophenyl)cyclopropanecarboxylic acid .
Molecular Structure Analysis
The InChI code for 1-(4-Aminophenyl)cyclopropanecarboxylic acid is1S/C10H11NO2/c11-8-3-1-7 (2-4-8)10 (5-6-10)9 (12)13/h1-4H,5-6,11H2, (H,12,13) . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
1-(4-Aminophenyl)cyclopropanecarboxylic acid is a light yellow solid . Its molecular weight is 177.2 .科学研究应用
酶抑制和生物活性
1-(4-氨基苯基)环丙烷羧酸及其衍生物在酶抑制方面表现出显著的生物活性,尤其是在酶抑制方面。这些化合物中的环丙基负责选择性抑制酶,使它们在生物过程研究和潜在治疗应用中具有价值 (Groth et al., 1993)。
在乙烯生物合成中的作用
这种化合物与植物中的乙烯生物合成密切相关。乙烯是一种关键的植物激素,来源于前体物质如1-氨基环丙烷羧酸(ACC),其结构类似于1-(4-氨基苯基)环丙烷羧酸。这些化合物被用于亲和纯化技术和抗体的生成,突显了它们在植物生理学和农业应用中的重要性 (Pirrung et al., 1989)。
氨基酸合成
环丙烷羧酸在创新的氨基酸合成方法中发挥着关键作用。这些化合物用于创造新的氨基酸,探索含环丙烷分子的化合物的化学和潜在应用 (Vettiger & Seebach, 1990)。
衍生物的合成和评估
已合成并评估了1-(4-氨基苯基)环丙烷羧酸衍生物,用于各种潜在应用。这包括探索它们的生物活性,如除草剂和杀菌剂性质,突显了该化合物在不同科学领域的多功能性 (Tian et al., 2009)。
在阿尔茨海默病研究中的作用
环丙烷羧酸衍生物,如CHF5074,已被研究其对阿尔茨海默病中脑β-淀粉样病理的影响。这些研究强调了这些化合物在神经退行性疾病中的潜在治疗应用 (Imbimbo et al., 2009)。
天然产物合成和生物活性
合成和研究含环丙烷基团的天然化合物,如1-氨基环丙烷-1-羧酸及其类似物,揭示了一系列生物活性。这些包括抗真菌、抗微生物、抗病毒和抗肿瘤性质,使它们在合成和天然产物化学中具有重要意义 (Coleman & Hudson, 2016)。
在植物中的运输和积累作用
已广泛研究了植物中1-氨基环丙烷-1-羧酸(ACC)的运输和积累,这是乙烯的前体。这些研究提供了关于ACC合成、结合和脱氨的调节的见解,突显了该化合物在植物生理学和农学中的重要性 (Vanderstraeten & Van Der Straeten, 2017)。
属性
IUPAC Name |
1-(4-aminophenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c11-8-3-1-7(2-4-8)10(5-6-10)9(12)13/h1-4H,5-6,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFJWQISICOUZEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

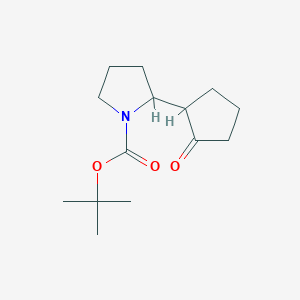
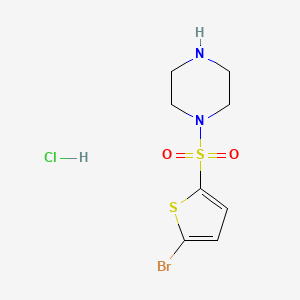
![Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-5-carboxylate](/img/structure/B1376139.png)
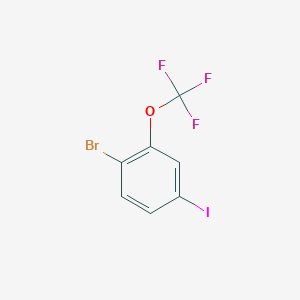
![6-Azaspiro[3.4]octan-2-ylmethanol](/img/structure/B1376145.png)
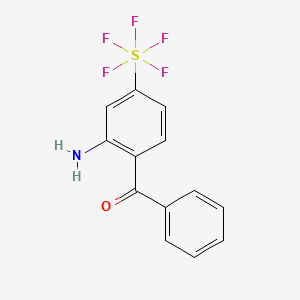



![(3R,4R)-Rel-1-[(tert-butoxy)carbonyl]-4-methylpiperidine-3-carboxylic acid](/img/structure/B1376152.png)
![3-Amino-1-[(4-methylphenyl)methyl]pyrrolidin-2-one](/img/structure/B1376154.png)

![9-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1376156.png)
